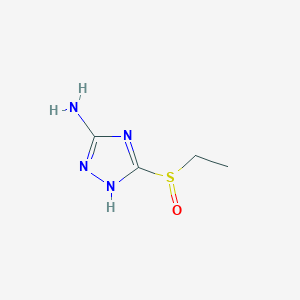

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-ethylsulfinyl-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4OS/c1-2-10(9)4-6-3(5)7-8-4/h2H2,1H3,(H3,5,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFVNJFQAMZSLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=NC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

An In-depth Technical Guide on the

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. This molecule represents a valuable building block in medicinal chemistry, particularly as an analogue or intermediate for pharmacologically active compounds. The presented synthesis is a meticulously designed two-step process, commencing with the S-alkylation of 3-amino-1,2,4-triazole-5-thiol to yield the key intermediate, 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine. This is followed by a highly selective, transition-metal-free oxidation to afford the target sulfoxide. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations, ensuring both reproducibility and a deep understanding of the chemical transformations involved. All procedures are substantiated with data from authoritative sources to ensure scientific integrity and validation.

Introduction

Chemical Identity and Significance

This compound is a heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole moiety is a prominent scaffold in a multitude of pharmaceuticals due to its metabolic stability, favorable pharmacokinetic profile, and its capacity for hydrogen bonding.[1] The presence of both an amino group and a chiral sulfoxide group makes this molecule a particularly attractive synthon for creating complex molecular architectures with potential biological activity. Sulfoxides themselves are integral components of various drugs and serve as crucial intermediates in organic synthesis.[2]

Strategic Approach to Synthesis

The synthesis of this compound is most logically and efficiently approached via a two-step sequence. This strategy leverages a common and reliable precursor, 3-amino-5-mercapto-1,2,4-triazole, and builds complexity in a controlled manner.

The core logic is as follows:

-

Formation of the Thioether Linkage: The synthesis begins by establishing the ethyl-sulfur bond. This is achieved through the S-alkylation of the thiol group on the triazole ring, a robust and high-yielding nucleophilic substitution reaction.

-

Selective Oxidation: The resulting thioether (sulfide) is then carefully oxidized to the desired sulfoxide. This step is critical, as over-oxidation to the corresponding sulfone must be avoided. The chosen methodology employs a green and highly selective oxidizing system.[3]

This strategic pathway is outlined in the diagram below.

Sources

An In-Depth Technical Guide to the Predicted Chemical Properties of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine is not documented in readily available chemical literature or major databases as of the date of this publication. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. The information presented herein, including properties, synthetic routes, and reactivity, is predictive and intended for research and development guidance. All proposed experimental work should be conducted with rigorous safety protocols and analytical confirmation.

Section 1: Introduction and Rationale

The 1,2,4-triazole ring is a cornerstone scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] Compounds incorporating this heterocycle exhibit a wide spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anticonvulsant properties.[2][4] The introduction of a sulfoxide group, such as ethylsulfinyl, adds a chiral center and a polar, hydrogen-bond accepting moiety, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides a predictive but technically grounded exploration of this compound. In the absence of direct experimental data, we will deduce its likely chemical properties, propose a robust synthetic pathway, and outline methods for its characterization. This document serves as a foundational resource for researchers aiming to synthesize and explore the potential of this novel chemical entity.

Section 2: Predicted Molecular and Physicochemical Properties

Molecular Structure and Identifiers

The logical structure of the target compound is based on the IUPAC name. Key identifiers are predicted as follows:

-

Molecular Formula: C₄H₈N₄OS

-

Molecular Weight: 160.20 g/mol

-

Synonyms: 3-Amino-5-(ethylsulfinyl)-4H-1,2,4-triazole; 5-(Ethanesulfinyl)-4H-1,2,4-triazol-3-amine

-

CAS Number: Not assigned.

Predicted Physicochemical Data

The following properties are extrapolated from data on related aminotriazoles and sulfoxide-containing heterocycles.

| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid. | Aminotriazole derivatives are typically stable, crystalline solids at room temperature.[5] |

| Melting Point | Expected >180 °C (with decomposition). | The presence of amino and sulfinyl groups, along with the N-H tautomers of the triazole ring, facilitates strong intermolecular hydrogen bonding, leading to a high melting point. For comparison, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol melts at 210 °C.[5] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | The polar sulfoxide and amino groups suggest some aqueous solubility, but the heterocyclic core limits it. High solubility in solvents like DMSO is characteristic of such compounds.[5] |

| pKa | Amino group pKa ~ 3-4; Triazole N-H pKa ~ 8-9. | The amino group is expected to be a weak base. The triazole ring proton can be abstracted under moderately basic conditions, a common feature of N-H containing triazoles. |

| Tautomerism | Exists in equilibrium with its 1H-tautomer. The sulfoxide group introduces chirality, meaning the compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. | The 4H-1,2,4-triazole core is known to tautomerize. Chirality at the sulfur atom is a fundamental property of sulfoxides. |

Section 3: Proposed Synthesis and Characterization Workflow

A logical and common route to synthesize substituted aminotriazoles involves the cyclization of a thiosemicarbazide derivative, followed by modification of the side chain. Here, we propose a three-step synthesis starting from thiocarbohydrazide.

Diagram: Proposed Synthetic Pathway

Sources

- 1. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine CAS number

An In-Depth Technical Guide to the Synthesis and Potential Applications of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Abstract

Introduction: The Rationale for 1,2,4-Triazole Sulfoxides

The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a cornerstone for developing agents with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a sulfoxide moiety (-S(O)-) can further enhance the pharmacological profile of a molecule by improving solubility, increasing polarity, and acting as a chiral center, which can lead to stereospecific interactions with biological targets.[4]

The target molecule, this compound, combines these two valuable pharmacophores. This guide presents a logical and feasible synthetic strategy to enable its investigation by the scientific community. The proposed pathway involves the synthesis of the corresponding thioether, 5-(ethylsulfanyl)-4H-1,2,4-triazol-3-amine, followed by a controlled chemical oxidation.

Physicochemical Properties

A precise experimental characterization of this compound is pending its synthesis. However, we can tabulate its predicted properties alongside those of its key precursor for comparative purposes.

| Property | 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine (Precursor) | This compound (Target) |

| Molecular Formula | C₄H₈N₄S | C₄H₈N₄OS |

| Molecular Weight | 144.20 g/mol | 160.20 g/mol |

| CAS Number | Not explicitly found; related compounds exist. | Not publicly registered. |

| Appearance | Predicted: White to off-white solid. | Predicted: White to off-white solid. |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF). | Predicted: Enhanced solubility in polar solvents vs. precursor. |

| Functional Groups | Amine, Thioether, 1,2,4-Triazole | Amine, Sulfoxide, 1,2,4-Triazole |

Proposed Synthetic Pathway

The synthesis is designed as a two-stage process. The first stage constructs the core triazole thioether, and the second stage performs the selective oxidation. This approach provides clear checkpoints for purification and characterization, ensuring the integrity of the final product.

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-part synthesis of the target compound.

Part A: Synthesis of Precursor: 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine

This protocol is based on established methods for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiols.[5] The key is the base-catalyzed cyclization of an appropriate thiocarbohydrazide derivative.

Step-by-Step Protocol:

-

Preparation of the Thiosemicarbazide Intermediate:

-

To a solution of thiocarbohydrazide (1.0 eq) in ethanol, add S-ethyl isothiuronium bromide (1.1 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours. The rationale here is to form an S-ethylated thiocarbohydrazide intermediate, which directs the ethylthio group to the desired position upon cyclization.

-

-

Cyclization to form the Triazole Ring:

-

To the intermediate mixture from Step 1, add a base such as sodium ethoxide or potassium carbonate (2.0 eq).

-

Reflux the mixture for 8-12 hours. The base catalyzes an intramolecular condensation and dehydrative cyclization to form the stable 1,2,4-triazole ring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine.

-

Part B: Controlled Oxidation to this compound

The selective oxidation of a thioether to a sulfoxide requires careful control to prevent over-oxidation to the corresponding sulfone.[6] Using a stoichiometric amount of a mild oxidizing agent is critical.

Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve the precursor, 5-(Ethylsulfanyl)-4H-1,2,4-triazol-3-amine (1.0 eq), in a suitable solvent like acetic acid or methanol at 0°C (ice bath).

-

-

Addition of Oxidant:

-

Reaction and Monitoring:

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final compound, this compound.

-

Analytical Characterization and Validation

A comprehensive suite of analytical techniques is required to create a self-validating system that confirms the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the ethyl group (a triplet and a quartet), aromatic protons on the triazole ring, and the amine (-NH₂) protons. The oxidation from thioether to sulfoxide will induce a downfield shift in the chemical shifts of the adjacent methylene protons of the ethyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the two carbons of the triazole ring and the two carbons of the ethyl group.[9]

-

MS (Mass Spectrometry): ESI-MS (Electrospray Ionization Mass Spectrometry) should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 160.20.

-

IR (Infrared) Spectroscopy: Key signals will include N-H stretching for the amine group (~3300-3400 cm⁻¹) and a strong S=O stretching band for the sulfoxide group (~1030-1070 cm⁻¹).

-

HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compound.

Potential Biological Significance and Applications

While the specific activity of this molecule is yet to be determined, its structural motifs suggest several promising avenues for investigation in drug discovery.

-

Antifungal Agents: Many leading antifungal drugs, like fluconazole and voriconazole, are triazole derivatives.[2]

-

Anticancer Activity: Triazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[10]

-

Anti-inflammatory Properties: The triazole scaffold is present in compounds with demonstrated anti-inflammatory effects.[1]

The mechanism of action for many triazole-based drugs involves the coordination of one of the triazole's nitrogen atoms to a metal ion in an enzyme's active site, thereby inhibiting its function.

General Mechanism of Triazole Enzyme Inhibition

Caption: General inhibitory mechanism of triazole compounds.

Safety and Handling

Standard laboratory safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Specific Hazards: Oxidizing agents like H₂O₂ and m-CPBA are corrosive and can react vigorously with other materials. Thioethers and heterocyclic amines may be irritants. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide details a robust and logical pathway for the synthesis and validation of this compound. By leveraging a well-understood precursor and a controlled oxidation reaction, researchers can access this novel compound for further investigation. Its combination of the proven 1,2,4-triazole scaffold and a polar sulfoxide group makes it a compelling candidate for screening in various biological assays, particularly in the fields of antifungal and anticancer drug discovery.

References

Click to expand

-

Al-Amiery, A. A. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

Shtaitz, Y. K., et al. (2024). Synthesis of N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine Derivatives and Their 1,2,4-Triazine Precursors. ResearchGate. Retrieved from [Link]

-

Wang, et al. (n.d.). Design, Synthesis, and Biological Activity of Novel Triazole Sulfonamide Derivatives Containing a Benzylamine Moiety. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Retrieved from [Link]

-

Royal Society of Chemistry. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes. Retrieved from [Link]

-

NIH. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Retrieved from [Link]

-

Journal of Basic and Applied Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine. Retrieved from [Link]

-

Farmacia. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. Retrieved from [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. What are the biological activities of Triazole compounds? - Blog [zbwhr.com]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, methodology-focused workflow for the complete structural elucidation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound featuring a chiral sulfoxide and a biologically significant aminotriazole scaffold. We move beyond a simple recitation of techniques, instead detailing the strategic integration of mass spectrometry, multinuclear and multidimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Each section explains the causality behind the chosen experiment, presents detailed protocols, and interprets the anticipated data, offering a comprehensive roadmap for researchers in the pharmaceutical and chemical sciences.

Introduction: The Rationale for a Multi-Modal Approach

The molecule this compound combines two pharmacologically important moieties. The 1,2,4-triazole ring is a privileged structure found in numerous approved drugs, prized for its metabolic stability and ability to engage in diverse receptor interactions.[1][2] The ethylsulfinyl group introduces a stereocenter at the sulfur atom, meaning the compound exists as a racemate, and provides a polar, hydrogen-bond accepting feature. The precise determination of its covalent framework and stereochemistry is not merely an academic exercise; it is a prerequisite for understanding its structure-activity relationship (SAR), ensuring intellectual property claims, and meeting stringent regulatory standards.

A single analytical technique is insufficient to solve this structural puzzle. Only through the logical and synergistic application of multiple spectroscopic and analytical methods can we build a self-validating case for the molecule's identity. This guide presents a workflow designed for certainty, beginning with the confirmation of its elemental composition and culminating in the definitive mapping of its three-dimensional architecture.

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula Determination by Mass Spectrometry

Expertise & Rationale: Before probing the intricate connectivity of the atoms, we must first establish the elemental formula. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose. It provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), allowing for the calculation of a unique elemental composition and distinguishing it from other potential isomers or impurities.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute this solution 100-fold with a 50:50 acetonitrile:water solution containing 0.1% formic acid.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source.

-

Method Parameters:

-

Ionization Mode: Positive Ion Mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 - 4.0 kV.

-

Drying Gas: Nitrogen at a flow rate of 8-10 L/min.

-

Gas Temperature: 300-325 °C.

-

-

Data Acquisition: Acquire data in full scan mode. The instrument's high resolving power will provide a mass accuracy of <5 ppm.

Anticipated Data & Interpretation

The molecular formula for this compound is C₄H₈N₄OS. The expected data from HRMS analysis is summarized below.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₄H₈N₄OS | Sum of all atoms in the proposed structure. |

| Monoisotopic Mass | 160.0470 g/mol | Exact mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |

| [M+H]⁺ (Protonated Ion) | m/z 161.0548 | The primary ion observed in positive mode ESI, corresponding to the monoisotopic mass plus the mass of a proton. |

| Key Fragment Ions | m/z 145 ([M+H-O]⁺), m/z 117 ([M+H-SO]⁺) | Fragmentation of the sulfoxide and loss of the entire ethylsulfinyl group are common pathways for similar molecules under MS/MS conditions.[3][4][5] |

The observation of an ion at m/z 161.0548 with an accuracy of ± 5 ppm provides strong, trustworthy evidence for the proposed elemental composition, C₄H₉N₄OS⁺.

Functional Group Identification: FT-IR Spectroscopy

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides direct evidence for the presence of key functional groups. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational frequencies of specific bonds, such as the N-H of the amine and triazole, the S=O of the sulfoxide, and the C=N of the heterocyclic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry analyte directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and automatically subtracted from the sample spectrum.

Anticipated Data & Interpretation

The IR spectrum will provide a distinct "fingerprint" for the molecule, with key absorption bands confirming the proposed functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Supporting Evidence |

| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic broad or double peak in this region is indicative of the primary amine.[6][7] |

| 3150 - 3050 | N-H Stretch | Triazole Ring N-H | The N-H stretch of the heterocyclic ring typically appears as a broad band in this region.[8] |

| 2980 - 2850 | C-H Stretch (aliphatic) | Ethyl Group (-CH₂CH₃) | Sharp peaks corresponding to the sp³ C-H bonds of the ethyl group.[9] |

| 1650 - 1600 | C=N Stretch | 1,2,4-Triazole Ring | The stretching vibration of the endocyclic C=N bonds provides evidence for the triazole core.[10] |

| 1060 - 1030 | S=O Stretch | Sulfoxide (-S=O) | A strong, sharp absorption in this region is the hallmark of a sulfoxide functional group.[11][12] |

Connectivity Mapping: Multinuclear and 2D NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of a molecule in solution. Through a suite of experiments (¹H, ¹³C, HSQC, HMBC), we can construct a complete map of the carbon-hydrogen framework and identify how the different fragments are pieced together.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as its hygroscopic nature and ability to form hydrogen bonds can help in resolving the exchangeable N-H protons.[13]

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

-

Experiments to Acquire:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C{¹H} NMR: Provides information on the number and environment of carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is critical for connecting molecular fragments.[14]

-

Anticipated Data & Interpretation

The combined data from these NMR experiments will allow for the unambiguous assignment of all proton and carbon signals.

Table of Predicted NMR Data (in DMSO-d₆):

| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C3 | - | ~160 | H of NH₂, H of NH |

| C5 | - | ~155 | H1', H of NH |

| NH₂ | ~6.5 (broad singlet, 2H) | - | C3 |

| NH | ~13.0 (broad singlet, 1H) | - | C3, C5 |

| C1' | ~3.1 (quartet, 2H, J ≈ 7.5 Hz) | ~45 | C5, C2' |

| C2' | ~1.3 (triplet, 3H, J ≈ 7.5 Hz) | ~10 | C1' |

Note: Chemical shifts are estimations and can be influenced by solvent and concentration. The sulfoxide group is known to influence the chemical shifts of adjacent alkyl protons.[12][15]

Causality of Interpretation:

-

The ¹H NMR will show a characteristic ethyl pattern (quartet and triplet).

-

Two distinct broad signals will correspond to the exchangeable protons of the amine (NH₂) and triazole (NH) groups.

-

The ¹³C NMR will show four signals: two for the triazole ring carbons (C3, C5) at low field and two for the ethyl group carbons (C1', C2') at high field.

-

HSQC will directly link the H1' quartet to the C1' carbon and the H2' triplet to the C2' carbon.

-

The critical experiment is HMBC. It will provide the definitive links: a correlation from the H1' protons of the ethyl group to the C5 carbon of the triazole ring will prove that the ethylsulfinyl group is attached at position 5. Correlations from the NH and NH₂ protons to the C3 carbon will confirm their positions.

Caption: Key anticipated HMBC correlations.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation:

-

Dissolve the purified compound to saturation in a suitable solvent (e.g., ethanol, methanol, or an acetone/water mixture).

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Use a modern X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected.[16][17]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map, from which the molecular structure is built and refined.[18]

Expected Outcome

The crystallographic data will yield a final structural model that confirms:

-

The 1,2,4-triazole ring system.

-

The attachment of the amine group at the C3 position.

-

The attachment of the ethylsulfinyl group at the C5 position via the sulfur atom.

-

The specific tautomeric form present in the solid state (e.g., the 4H-tautomer).

-

The extensive network of intermolecular hydrogen bonds involving the amine protons, the triazole N-H proton, and the sulfoxide oxygen, which dictates the crystal packing.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is achieved not by a single measurement but by the construction of a comprehensive and self-validating dossier of evidence. HRMS establishes the correct elemental formula. FT-IR confirms the presence of all key functional groups. A full suite of NMR experiments meticulously maps the atomic connectivity in solution. Finally, X-ray crystallography provides an irrefutable 3D model of the molecule in the solid state. Each piece of data corroborates the others, leading to a structural assignment of the highest possible confidence, ready for inclusion in scientific publications, patent applications, and regulatory submissions.

References

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). Odeskyi Medychnyi Zhurnal.

-

Al-Warhi, T., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1702. Available at: [Link]

-

Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. Journal of Scientific and Engineering Research, 4(8), 98-106. Available at: [Link]

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.

-

Khan, I., et al. (2022). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Health Sciences, 32(3), 205-212. Available at: [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209. Available at: [Link]

-

Paz, F. A. A., et al. (2012). 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2700. Available at: [Link]

-

Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Available at: [Link]

- Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research.

-

Trivedi, M., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Journal of Molecular and Genetic Medicine. Available at: [Link]

-

Gilchrist, T. L., et al. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-1. Available at: [Link]

-

Dyer, J. C., et al. (1986). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 51(1), 25-30. Available at: [Link]

-

Chaudhary, P. M., et al. (2008). Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magnetic Resonance in Chemistry, 46(12), 1168-74. Available at: [Link]

-

Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(11), 1037-47. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025). ResearchGate. Available at: [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). ACS Omega. Available at: [Link]

-

Annapureddy, R. R., & Sun, H. (2020). 33S NMR: Recent Advances and Applications. Molecules, 25(24), 5894. Available at: [Link]

-

Sulfur Groups Improve the Performance of Triazole- and Triazolium-Based Interaction Units in Anion Binding. (2017). The Journal of Organic Chemistry. Available at: [Link]

-

H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. (2025). ResearchGate. Available at: [Link]

-

FTIR spectra of triazole I (a), [MSTrAzBs⁺]3[PW12O40³⁻] (b),... (2019). ResearchGate. Available at: [Link]

-

Ambalavanan, P., et al. (2015). Crystal Structures of two Triazole Derivatives. ResearchGate. Available at: [Link]

-

Gatilov, M. Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1729. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

-

Tzakos, A. G., et al. (2017). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics, 19(25), 16347-16357. Available at: [Link]

-

Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry coupled to Tandem Mass Spectrometry (DMS-MS/MS). (n.d.). EURL-Pesticides. Available at: [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Research Square. Available at: [Link]

-

Kumar, K., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 874933. Available at: [Link]

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijrpc.com [ijrpc.com]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

Spectroscopic Characterization of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine. In the absence of direct experimental spectra for this specific molecule, this document synthesizes established spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral features. The methodologies for acquiring such data are outlined, emphasizing experimental design and data interpretation to facilitate the future empirical characterization of this and similar 1,2,4-triazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel triazole-based compounds in medicinal chemistry and drug development.

Introduction: The Significance of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are key pharmacophores in drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[2][3][4] The unique electronic and structural features of the triazole ring allow it to engage in various biological interactions, making it a privileged scaffold in drug design. The title compound, this compound, incorporates an amine group and an ethylsulfinyl moiety, functional groups that can significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of such novel compounds, which is a critical step in the drug discovery and development pipeline.

Predicted Spectroscopic Data and Interpretation

This section outlines the anticipated spectroscopic features of this compound. The predictions are based on the analysis of spectroscopic data from related 1,2,4-triazole derivatives reported in the literature.[2][4][5][6]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, specific chemical shifts and coupling patterns are expected for the protons and carbons of the ethyl group and the triazole ring.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.2 | Triplet | 3H | -S(O)-CH₂-CH₃ | The methyl protons are split by the adjacent methylene protons. |

| ~3.0 | Quartet | 2H | -S(O)-CH₂ -CH₃ | The methylene protons are split by the adjacent methyl protons. |

| ~5.5 | Broad Singlet | 2H | -NH₂ | The amine protons often appear as a broad signal and can exchange with D₂O.[2][4] |

| ~12.5 | Broad Singlet | 1H | -NH - (triazole) | The triazole NH proton is typically deshielded and appears as a broad singlet.[7] |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~15 | -S(O)-CH₂-CH₃ | Aliphatic methyl carbon. |

| ~50 | -S(O)-CH₂ -CH₃ | Aliphatic methylene carbon attached to the sulfoxide group. |

| ~155 | C -NH₂ (C3) | The carbon atom of the triazole ring attached to the amine group.[7] |

| ~160 | C -S(O)- (C5) | The carbon atom of the triazole ring attached to the ethylsulfinyl group.[7] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Data Acquisition

Predicted FTIR Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |

| 3400-3200 | N-H | Stretching | Characteristic of the amine (NH₂) and triazole (NH) groups.[4][6] |

| 3100-3000 | C-H | Stretching | Aromatic/heteroaromatic C-H stretch of the triazole ring. |

| 2980-2850 | C-H | Stretching | Aliphatic C-H stretches of the ethyl group.[5] |

| 1640-1600 | C=N | Stretching | Characteristic of the triazole ring.[4][6] |

| 1580-1500 | N-H | Bending | Bending vibration of the amine group. |

| 1050-1000 | S=O | Stretching | Characteristic of the sulfoxide group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

Predicted Mass Spectrometry Data:

The exact molecular weight of this compound (C₄H₈N₄OS) is 160.04.

| m/z | Ion | Rationale |

| 161.05 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS. |

| 145.05 | [M+H - O]⁺ | Loss of the oxygen atom from the sulfoxide. |

| 133.05 | [M+H - C₂H₄]⁺ | Loss of ethene from the ethyl group. |

| 99.04 | [C₂H₃N₄S]⁺ | Fragmentation of the ethyl group. |

Conclusion

The spectroscopic characterization of novel compounds is a fundamental aspect of chemical research and drug development. This guide provides a predictive framework for the spectroscopic analysis of this compound based on established principles and data from related structures. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for the synthesis and identification of this and other new 1,2,4-triazole derivatives. Empirical validation of these predictions will be a crucial next step in advancing the study of this promising class of compounds.

References

- Indus Journal of Bioscience Research. (2025).

- MDPI. (n.d.). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters.

- PubMed. (2023).

- Preprints.org. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.

- ResearchGate. (2014).

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

- ResearchGate. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol)

- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

- PMC - NIH. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.

- The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021).

- ResearchGate. (2022). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- AIP Publishing. (2022).

- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).

- AIP Publishing. (2022).

- PMC - NIH. (2023).

Sources

A Technical Guide to the Investigational Biological Activities of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the investigation of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine , a specific derivative whose biological potential remains to be fully elucidated. By synthesizing data from structurally related 1,2,4-triazole compounds, this document outlines a series of robust experimental workflows designed to systematically evaluate its potential antimicrobial, anticancer, antioxidant, and enzyme inhibitory activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, the rationale behind experimental choices, and frameworks for data interpretation.

Introduction: The Prominence of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic ring of 1,2,4-triazole, containing three nitrogen atoms and two carbon atoms, is a privileged structure in drug discovery.[2] Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have led to its incorporation into a wide array of clinically significant drugs.[1][3] Notable examples include the antifungal agents fluconazole and itraconazole, which have revolutionized the treatment of systemic fungal infections.[3][4] The versatility of the triazole ring allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[5] Derivatives of 1,2,4-triazole have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][4]

This guide focuses on This compound , a compound characterized by an amine group at position 3 and an ethylsulfinyl group at position 5. The presence of these functional groups suggests several avenues for biological interaction. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the sulfinyl group introduces polarity and potential for specific interactions with biological targets. Based on the extensive literature on related 1,2,4-triazoles, we hypothesize that this compound may exhibit significant biological activities worthy of in-depth investigation.

Potential Antimicrobial Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][6] Many derivatives have shown potent activity against a wide range of bacteria and fungi.[7][8] The rationale for investigating the antimicrobial potential of this compound is therefore strongly supported by existing literature.

Rationale for Investigation

Sulfur-containing triazole derivatives, in particular, have garnered significant interest for their antimicrobial applications.[7] The proposed mechanism of action for many triazole-based antifungals involves the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.[9] In bacteria, triazoles may interfere with various essential enzymatic pathways. The structural features of the target compound, including the triazole core and the sulfinyl group, suggest it could interact with microbial enzymes.

Experimental Workflow: Antimicrobial Susceptibility Testing

A standardized workflow is essential to determine the antimicrobial spectrum and potency of the compound.

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocols

Protocol 2.3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Perform a serial two-fold dilution of the stock solution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2.3.2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

-

Subculturing: Following MIC determination, take an aliquot from each well that shows no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Nutrient Agar, Sabouraud Dextrose Agar).

-

Incubation: Incubate the plates under the same conditions as in the MIC assay.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The results of the antimicrobial screening should be summarized in a clear and concise table.

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data | Data |

| Escherichia coli | ATCC 25922 | Data | Data |

| Pseudomonas aeruginosa | ATCC 27853 | Data | Data |

| Candida albicans | ATCC 90028 | Data | Data |

| Aspergillus niger | ATCC 16404 | Data | Data |

Potential Anticancer Activity

The 1,2,3- and 1,2,4-triazole scaffolds are prevalent in a multitude of compounds designed as anticancer agents.[5][10][11] These compounds can exert their effects through various mechanisms, including enzyme inhibition, cell cycle arrest, and induction of apoptosis.[11][12]

Rationale for Investigation

Triazole derivatives have been shown to target various human cancer cell lines.[10] The rationale for investigating this compound as a potential anticancer agent is based on the established precedent of this scaffold's effectiveness. The structural features of the target compound could allow it to interact with key proteins involved in cancer cell proliferation and survival.

Experimental Workflow: In Vitro Cytotoxicity and Mechanistic Assays

A tiered approach is recommended, starting with broad cytotoxicity screening followed by more detailed mechanistic studies for active compounds.

Caption: Workflow for in vitro anticancer activity evaluation.

Detailed Protocols

Protocol 3.3.1: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Protocol 3.3.2: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation

Summarize the cytotoxicity data in a table for easy comparison across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data |

| A549 | Lung Carcinoma | Data |

| HT-29 | Colorectal Adenocarcinoma | Data |

| PC-3 | Prostate Cancer | Data |

| Normal Fibroblasts | Non-cancerous control | Data |

Potential Enzyme Inhibition Activity

Many biologically active 1,2,4-triazole derivatives function by inhibiting specific enzymes.[13][14][15] This inhibitory activity is central to their therapeutic effects.

Rationale for Investigation

The triazole ring is a key feature in many enzyme inhibitors. For instance, triazole-based compounds are known to inhibit cholinesterases, phosphatases, and α-glucosidase.[14][16] The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, while the overall structure can mimic the transition state of an enzymatic reaction. Given this precedent, this compound should be evaluated against a panel of clinically relevant enzymes.

Experimental Workflow: Enzyme Inhibition Assays

The workflow involves selecting target enzymes, performing in vitro inhibition assays, and determining the potency and mode of inhibition.

Caption: Workflow for evaluating enzyme inhibitory potential.

Detailed Protocol

Protocol 4.3.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

-

Assay Setup: In a 96-well plate, add buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes.

-

Initiate Reaction: Add the substrate (ATCI) to start the reaction.

-

Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation

Present the enzyme inhibition data in a tabular format.

| Enzyme | IC50 (µM) | Mode of Inhibition |

| Acetylcholinesterase (AChE) | Data | Data |

| Butyrylcholinesterase (BChE) | Data | Data |

| α-Glucosidase | Data | Data |

| Carbonic Anhydrase IX | Data | Data |

Potential Antioxidant Activity

Free radicals and oxidative stress are implicated in a variety of diseases.[17] Some 1,2,4-triazole derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals.[17][18]

Rationale for Investigation

The presence of heteroatoms (nitrogen and sulfur) in this compound suggests it may have the ability to donate electrons or hydrogen atoms to neutralize free radicals. The investigation of its antioxidant capacity is a logical step in characterizing its biological profile.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating antioxidant activity.[17][18]

-

Preparation: Prepare a stock solution of the test compound and a solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, comparing it to a standard antioxidant like ascorbic acid.

Conclusion

While the specific biological activities of This compound have yet to be reported, its chemical structure, based on the highly versatile 1,2,4-triazole scaffold, provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive experimental workflows detailed in this guide offer a systematic and robust approach to exploring its antimicrobial, anticancer, enzyme inhibitory, and antioxidant properties. The successful execution of these protocols will provide critical insights into the compound's pharmacological profile and its potential for future drug development endeavors.

References

-

Safonov, A. A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Phytotherapy.cha. [Link]

-

Jumaa, F. H., et al. (2018). Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. ResearchGate. [Link]

-

Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Selvaraj, S., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University Journal of the Faculty of Pharmacy. [Link]

-

Petrikaite, V. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. [Link]

-

MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]

-

Sultan, M., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]

-

El-Sayed, N. N. E., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

-

Plebankiewicz, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH. [Link]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

-

Da-ANO, M. C., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]

-

PDF. (n.d.). Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. [Link]

-

Krutokhvostov, A. S., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [https://www.mdpi.com/2 organics-05-00003]([Link] organics-05-00003)

-

Ghamry, M. A., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. MDPI. [Link]

-

Ayati, A., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

-

Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]

-

Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers. [Link]

-

Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. [Link]

-

Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. [Link]

-

Acar, Ç., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. [Link]

-

Ahmadova, A., et al. (2025). A comprehensive review on triazoles as anticancer agents. DergiPark. [Link]

-

International Journal of Chemical Studies. (2017). Triazoles as antimicrobial: A review. . [Link]

-

Lestner, J., & Hope, W. W. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. ResearchGate. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemijournal.com [chemijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 17. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine has not been explicitly detailed in the currently available scientific literature. This guide, therefore, provides a comprehensive overview of the known and hypothesized mechanisms of action for the broader class of 4H-1,2,4-triazol-3-amine derivatives. The insights presented herein are synthesized from extensive research on structurally related compounds and are intended to serve as a foundational resource for future investigation into this specific molecule.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for various functional groups and is noted for its metabolic stability and ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[3] Derivatives of 1,2,4-triazole have been successfully developed as antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[4][5] The 3-amino substitution on the 1,2,4-triazole ring is a particularly important feature, often conferring specific biological properties.

The subject of this guide, this compound, combines this key 3-amino-1,2,4-triazole core with an ethylsulfinyl group at the 5-position. While the precise role of the ethylsulfinyl moiety on the biological activity of this specific triazole is yet to be determined, sulfur-containing functional groups are known to play significant roles in medicinal chemistry, influencing factors such as solubility, metabolic stability, and receptor binding affinity.[6]

Potential Mechanisms of Action Based on the 3-Amino-1,2,4-Triazole Core

Based on the activities of structurally related compounds, several potential mechanisms of action can be postulated for this compound. These are primarily centered around the inhibition of essential cellular processes and modulation of signaling pathways.

Inhibition of Protein Synthesis

One of the most well-documented mechanisms for a simple 3-amino-1,2,4-triazole (also known as amitrole) is the inhibition of protein synthesis. Studies in Neurospora crassa have shown that 3-amino-1,2,4-triazole acts as a specific inhibitor of protein synthesis on mitoribosomes.[7] This action is comparable to that of chloramphenicol and leads to a decrease in mitochondrial proteins that are synthesized within the mitochondria.[7] This disruption of mitochondrial function can have profound effects on cellular metabolism and viability. It is plausible that this compound could exert a similar effect, with the ethylsulfinyl group potentially modifying its uptake, target affinity, or metabolic stability.

Experimental Protocol: In Vitro Mitochondrial Protein Synthesis Assay

-

Isolate Mitochondria: Isolate mitochondria from a relevant cell line (e.g., HepG2 for liver-related studies) using differential centrifugation.

-

Incubation: Incubate the isolated mitochondria in a reaction buffer containing radiolabeled amino acids (e.g., [³⁵S]-methionine), an energy source (ATP and GTP), and varying concentrations of the test compound (this compound). Include a positive control (chloramphenicol) and a negative control (vehicle).

-

Protein Precipitation: After incubation, precipitate the mitochondrial proteins using trichloroacetic acid (TCA).

-

Quantification: Measure the incorporation of the radiolabeled amino acids into the precipitated proteins using a scintillation counter.

-

Analysis: A dose-dependent decrease in radiolabel incorporation would indicate inhibition of mitochondrial protein synthesis.

Hypothetical Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis

Caption: Putative inhibition of mitochondrial protein synthesis.

Anticancer Activity

Numerous derivatives of 3-amino-1,2,4-triazole have been synthesized and evaluated for their anticancer properties.[8] The mechanisms underlying these effects are often multifactorial and can include:

-

Inhibition of Specific Enzymes: Certain triazole derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation and survival, such as histone deacetylases (HDACs) or specific kinases.

-

Induction of Apoptosis: By disrupting cellular processes, these compounds can trigger programmed cell death in cancer cells.

-

Anti-angiogenic Effects: Some 3-amino-1,2,4-triazole derivatives have demonstrated the ability to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[8]

The presence of an ethylsulfinyl group could enhance the anticancer potential through various means, such as improved interactions with the active site of a target enzyme or by influencing the compound's pharmacokinetic properties to achieve better tumor penetration.

Data Presentation: Comparative Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Putative Target | Reference |

| Compound 2.6[8] | HCT-116 | 0.8 | Not Specified | [8] |

| Compound 4.6[8] | HCT-116 | 1.1 | Not Specified | [8] |

| Amitrole[9] | Not Specified | Carcinogenic/Antitumor | Catalase/H₂O₂ modulation | [9] |

Anti-inflammatory and Antioxidant Activity

The 1,2,4-triazole nucleus is also associated with anti-inflammatory and antioxidant activities.[10] Some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[11] The antioxidant properties may arise from the ability of the triazole ring and its substituents to scavenge free radicals. The sulfur atom in the ethylsulfinyl group of the target compound could potentially contribute to its antioxidant capacity through redox chemistry.

Experimental Workflow: Assessing Anti-inflammatory and Antioxidant Potential

Caption: Workflow for evaluating anti-inflammatory and antioxidant effects.

The Role of the Ethylsulfinyl Group

While the core 3-amino-1,2,4-triazole structure likely dictates the primary mode of action, the 5-(ethylsulfinyl) substituent is expected to modulate this activity. In medicinal chemistry, sulfoxide groups like ethylsulfinyl can:

-

Increase Polarity and Solubility: This can affect the pharmacokinetic profile of the compound.

-

Act as a Hydrogen Bond Acceptor: The oxygen atom of the sulfinyl group can form hydrogen bonds with biological targets, potentially increasing binding affinity.

-

Undergo Metabolic Transformation: The sulfinyl group can be oxidized to a sulfone or reduced to a sulfide, leading to metabolites with different activity profiles.

Conclusion and Future Directions

In the absence of direct experimental data, the mechanism of action of this compound remains speculative. However, based on the well-established pharmacology of the 3-amino-1,2,4-triazole scaffold, it is reasonable to hypothesize that its biological effects could stem from the inhibition of mitochondrial protein synthesis, anticancer activities through various pathways, or modulation of inflammatory and oxidative stress processes.

Future research should focus on validating these hypotheses through a systematic series of in vitro and in vivo studies. Key experiments would include enzymatic assays against known triazole targets, cellular assays to determine effects on proliferation and apoptosis in cancer cell lines, and mechanistic studies to elucidate its impact on mitochondrial function. Such investigations will be crucial in uncovering the therapeutic potential of this specific molecule.

References

-

Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link][1][2]

-

SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. International Journal of ChemTech Research, 13(2), 33-40. [Link]

-

PubMed. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta (BBA) - General Subjects, 607(2), 339-349. [Link]

- National Center for Biotechnology Information. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. In PubChem.

-

National Center for Biotechnology Information. (2021). Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors. Molecules, 26(15), 4521. [Link]

-

PubMed. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2). [Link]

-

PubMed. (1981). Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice. Journal of the National Cancer Institute, 67(6), 1347-1352. [Link]

-

ResearchGate. (2021). Bioactive representatives of 3-amino-1,2,4-triazoles. Molecules, 26(15), 4521. [Link]

- ResearchGate. (n.d.). Bioactive compounds with 3-amino-1,2,4-triazole nucleus.

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

ResearchGate. (n.d.). Bioactive representatives of 3-amino-1,2,4-triazoles. Retrieved from a relevant source.[3]

- ResearchGate. (n.d.). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.

-

PubMed. (2015). In Vitro and In Vivo Mechanistic Studies toward Understanding the Role of 1-Aminobenzotriazole in Rat Drug-Drug Interactions. Drug Metabolism and Disposition, 43(12), 1836-1843. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Advanced Pharmacy and Research, 5(2), 1-10. [Link]

-

PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5648. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(15), 5763. [Link]

- ResearchGate. (n.d.). Bioactive compounds with 3-amino-1,2,4-triazole nucleus.

-

PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

-

ResearchGate. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 8(8), 3144-3153. [Link]

Sources

- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Derivatives of 1,2,4-triazole imines acting as dual iNOS and tumor cell growth inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Derivatives and Analogs of 5-(Ethylsulfinyl)-4H-1,2,4-triazol-3-amine and its Congeners